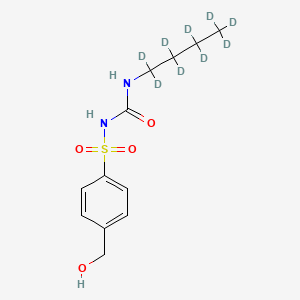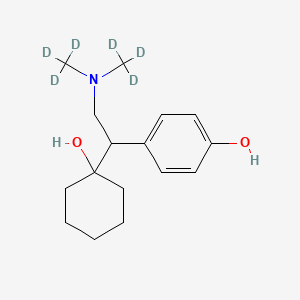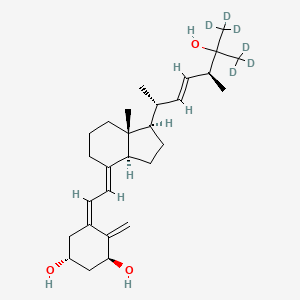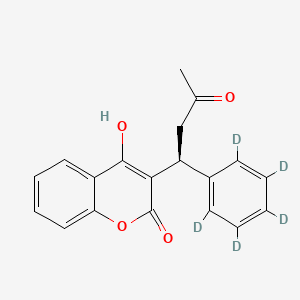
脱氢木脂素A
描述
Denudanolide A is a neolignan derivative isolated from the twigs of Magnolia denudata, a plant belonging to the Magnoliaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities. The molecular formula of Denudanolide A is C20H20O6, and it features a 6-oxabicyclo[3.2.2]nonane skeleton .
科学研究应用
Denudanolide A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying neolignan derivatives and their chemical properties.
Medicine: Due to its biological activities, Denudanolide A is being explored for potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: The compound’s unique structure and properties make it of interest for the development of new materials and chemical processes.
作用机制
Target of Action
Denudanolide A is a natural product that belongs to the class of steroidal compounds . It is extracted from the coastal plant Corallina vancouveriensis in Australia It has been shown to exhibit pharmacological activity, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects . It also has potential cytotoxic effects on lung cancer cells .
Mode of Action
Its potential cytotoxic effects on lung cancer cells suggest that it may interact with targets that regulate cell growth and survival .
Biochemical Pathways
While the specific biochemical pathways affected by Denudanolide A are not explicitly mentioned in the available literature, its pharmacological activities suggest that it may influence several pathways. For instance, its anti-inflammatory activity suggests that it may affect pathways involved in the inflammatory response. Its antioxidant activity indicates that it may interact with pathways involved in oxidative stress. Its antitumor and antibacterial activities suggest that it may influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
As a general principle, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of Denudanolide A’s action is manifested in its pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antibacterial effects . Additionally, it has potential cytotoxic effects on lung cancer cells, suggesting that it may induce cell death in these cells .
生化分析
Biochemical Properties
Denudanolide A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Denudanolide A has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.
Cellular Effects
Denudanolide A affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells, particularly lung cancer cells, by modulating cell signaling pathways and gene expression . The compound influences cell function by inhibiting the NF-κB pathway, leading to reduced expression of pro-inflammatory genes. Furthermore, Denudanolide A impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, Denudanolide A exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and NF-κB, inhibiting their activity and altering gene expression . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators. Additionally, Denudanolide A can activate certain signaling pathways that promote apoptosis in cancer cells, further demonstrating its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Denudanolide A change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods . Long-term studies have shown that Denudanolide A maintains its anti-inflammatory and anticancer properties for several weeks in vitro. Its efficacy may diminish over time due to gradual degradation and loss of potency.
Dosage Effects in Animal Models
The effects of Denudanolide A vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable toxicity . At higher doses, Denudanolide A can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings suggest a threshold effect, where the beneficial properties of Denudanolide A are maximized at optimal dosages, while higher concentrations may lead to toxicity.
Metabolic Pathways
Denudanolide A is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic balance.
Transport and Distribution
Within cells and tissues, Denudanolide A is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components, which determine its localization and accumulation within the body.
Subcellular Localization
Denudanolide A exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Denudanolide A involves several steps, starting from readily available precursors. The key steps include the formation of the 6-oxabicyclo[3.2.2]nonane skeleton and the introduction of functional groups such as methoxy and benzodioxolyl moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods: While the industrial production of Denudanolide A is not extensively documented, it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.
化学反应分析
Types of Reactions: Denudanolide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
Denudanolide A can be compared with other neolignan derivatives, such as:
Denudanolide B: Similar in structure but with slight variations in functional groups.
Magnolol and Honokiol: These compounds also exhibit antiplatelet activity and are isolated from Magnolia species.
Uniqueness: Denudanolide A is unique due to its specific 6-oxabicyclo[3.2.2]nonane skeleton and the presence of methoxy and benzodioxolyl groups. These structural features contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(22)26-20)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17H,1,5,10H2,2-3H3/t11-,16+,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXHZFEGSPDIC-GLRCHQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)









